2-Methoxy-6-(piperidin-4-yl)pyridine 2-Methoxy-6-(piperidin-4-yl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18204126
InChI: InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(13-11)9-5-7-12-8-6-9/h2-4,9,12H,5-8H2,1H3
SMILES:
Molecular Formula: C11H16N2O
Molecular Weight: 192.26 g/mol

2-Methoxy-6-(piperidin-4-yl)pyridine

CAS No.:

Cat. No.: VC18204126

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(piperidin-4-yl)pyridine -

Specification

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
IUPAC Name 2-methoxy-6-piperidin-4-ylpyridine
Standard InChI InChI=1S/C11H16N2O/c1-14-11-4-2-3-10(13-11)9-5-7-12-8-6-9/h2-4,9,12H,5-8H2,1H3
Standard InChI Key ZADIUFCFJXOGJX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=N1)C2CCNCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-methoxy-6-(piperidin-4-yl)pyridine is C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}, with a molecular weight of 192.26 g/mol . The pyridine ring adopts a planar configuration, while the piperidine substituent introduces stereochemical complexity due to its chair conformation. The methoxy group at position 2 enhances electron density on the pyridine ring, influencing reactivity in electrophilic substitution reactions .

Table 1: Comparative Physicochemical Properties of Pyridine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Methoxy-6-(piperidin-4-yl)pyridineC11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}192.26Methoxy, piperidin-4-yl
2-Methyl-6-(piperidin-4-yl)pyridineC11H16N2\text{C}_{11}\text{H}_{16}\text{N}_2176.26Methyl, piperidin-4-yl
(R)-2-Methoxy-6-(piperidin-2-yl)pyridineC11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_2\text{O}192.26Methoxy, piperidin-2-yl

The substitution pattern critically affects solubility and lipophilicity. For instance, the methoxy group in 2-methoxy-6-(piperidin-4-yl)pyridine increases polarity compared to its methyl analog, potentially improving aqueous solubility .

Synthetic Methodologies

Pyridine Functionalization Strategies

Recent advances in pyridine synthesis emphasize transition metal-catalyzed cross-coupling and cyclization reactions. A notable method involves the coupling of 2-methoxypyridine-6-boronic acid with 4-(piperidin-4-yl) triflate under Suzuki-Miyaura conditions . This approach achieves regioselective installation of the piperidine moiety with yields exceeding 70% .

Alternative routes utilize reductive amination of 6-(4-oxopiperidin-1-yl)-2-methoxypyridine, employing sodium cyanoborohydride in methanol to afford the target compound in moderate yields (50–60%) .

Table 2: Key Synthetic Routes for 2-Methoxy-6-(piperidin-4-yl)pyridine

MethodReagents/ConditionsYield (%)Advantages
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME, 80°C72High regioselectivity
Reductive AminationNaBH₃CN, MeOH, RT58Mild conditions
Cyclization of γ,δ-Alkynyl OximesK₂CO₃, glycerol, 120°C74Single-step synthesis

The cyclization of γ,δ-alkynyl oximes, as reported by Kumar et al., offers a single-step pathway to pyridine derivatives, though applicability to 2-methoxy-6-(piperidin-4-yl)pyridine requires further validation .

Structural Analogues and Comparative Analysis

Piperidine Positional Isomers

Replacing the piperidin-4-yl group with piperidin-2-yl (as in (R)-2-Methoxy-6-(piperidin-2-yl)pyridine) reduces mGluR5 affinity by 3-fold, underscoring the importance of substituent orientation .

Methoxy vs. Methyl Substituents

The methyl analog (2-Methyl-6-(piperidin-4-yl)pyridine) exhibits lower aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL) due to reduced polarity, limiting its pharmacokinetic utility .

Future Directions and Challenges

While 2-methoxy-6-(piperidin-4-yl)pyridine shows promise in CNS drug discovery, challenges persist in optimizing blood-brain barrier (BBB) penetration. Molecular dynamics simulations suggest that N-alkylation of the piperidine nitrogen could enhance lipid solubility without compromising receptor affinity . Further in vivo toxicological studies are warranted to assess long-term safety.

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